6-Bromo-2-phenylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocycle . It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C13H9BrN2 and the molecular weight is 273.13 .
Synthesis Analysis
The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity in operation, greater selectivity, and rapid synthesis .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-phenylimidazo[1,2-a]pyridine is represented by the empirical formula C13H9BrN2 . More detailed structural information may be available in the referenced sources .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-phenylimidazo[1,2-a]pyridine are primarily its synthesis reactions. As mentioned earlier, it is synthesized through the condensation of 2-aminopyridines with α-bromoketones .Physical And Chemical Properties Analysis
6-Bromo-2-phenylimidazo[1,2-a]pyridine has a molecular weight of 273.13 . Additional physical and chemical properties were not explicitly mentioned in the retrieved sources .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine analogues, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promising results in the fight against TB, contributing to what is identified as a renaissance era of TB drug discovery research .
Optoelectronic Applications
- Scientific Field : Materials Science .
- Application Summary : 2-Phenylimidazo[1,2-a]pyridine-based materials, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been studied as blue-emitting materials . Their optical and electrochemical properties are prominently dependent on the nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit .
- Methods of Application : The materials were designed, synthesized, and studied for their potential in optoelectronic applications, particularly in full-colour flat panel displays .
- Results or Outcomes : All the compounds revealed excellent thermal stability surpassing 355 °C . The dye possessing triphenylamine on both C2 and C6 positions of imidazo[1,2-a]pyridine showed the comparatively better electroluminescence performance in the series and achieved blue colour with CIE coordinate (0.18, 0.11) .
Anticancer Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .
- Methods of Application : Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
- Results or Outcomes : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
Chemical Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine cores, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, are important in the synthesis of various organic compounds .
- Methods of Application : The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
- Results or Outcomes : The synthesis of imidazo[1,2-a]pyridine cores has been successfully achieved using these strategies .
Antiviral Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine cores have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against various viral diseases .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promising results in the fight against various viral diseases, contributing to the development of new antiviral drugs .
Chemical Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Imidazo[1,2-a]pyridine cores, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, are important in various chemical reactions .
- Methods of Application : The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .
- Results or Outcomes : The synthesis of imidazo[1,2-a]pyridine cores has been successfully achieved using these strategies .
properties
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUQJPFGTUNCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347595 | |
Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
4044-98-8 | |
Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.